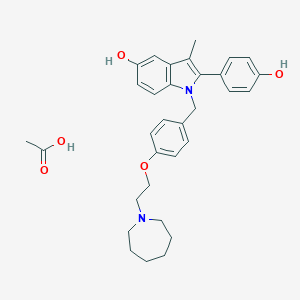

Bazedoxifene acetate

Vue d'ensemble

Description

L’acétate de bazédoxifène est un modulateur sélectif des récepteurs aux œstrogènes (SERM) de troisième génération utilisé principalement pour la prévention et le traitement de l’ostéoporose postménopausique. Il est également étudié pour son potentiel dans le traitement de certains types de cancer, tels que le cancer du sein et le cancer du pancréas . L’acétate de bazédoxifène fonctionne en se liant aux récepteurs des œstrogènes, présentant à la fois des effets agonistes et antagonistes selon le type de tissu .

Mécanisme D'action

L’acétate de bazédoxifène exerce ses effets en se liant aux récepteurs des œstrogènes, agissant à la fois comme un agoniste et un antagoniste selon le type de tissu . Dans les tissus osseux, il agit comme un agoniste, favorisant la densité osseuse et la résistance. Dans les tissus mammaires et utérins, il agit comme un antagoniste, inhibant la prolifération cellulaire et réduisant le risque de cancer . Les cibles moléculaires comprennent le récepteur des œstrogènes-α, et les voies impliquées sont liées à la signalisation des œstrogènes et à la transcription génétique .

Analyse Biochimique

Biochemical Properties

Bazedoxifene acetate acts as both an estrogen-receptor agonist and/or antagonist, depending on the cell and tissue type and target genes . It decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range . This compound binds to estrogen receptor-α with an IC50 of 26 nM, similar to that of raloxifene .

Cellular Effects

In various central nervous system injuries, this compound has shown two main effects: neuroprotection by suppressing the inflammatory response and remyelination by enhancing oligodendrocyte precursor cell differentiation and oligodendrocyte proliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the estrogen receptor. As a selective estrogen receptor modulator (SERM), it can act as both an estrogen-receptor agonist and/or antagonist, depending on the cell and tissue type and target genes .

Temporal Effects in Laboratory Settings

In ovariectomized rats, this compound was associated with significant increases in bone mineral density at 6 weeks, compared with control . This suggests that the effects of this compound can change over time in laboratory settings.

Dosage Effects in Animal Models

A meta-analysis showed that this compound significantly reduced the size of endometriosis implants in animal models compared with the control group . This suggests that the effects of this compound can vary with different dosages in animal models.

Metabolic Pathways

Glucuronidation is the major metabolic pathway for this compound. After oral administration, it is metabolized by UDP-glucuronosyltransferases (UGTs) to bazedoxifene-4’-glucuronide (M4) and bazedoxifene-5-glucuronide (M5) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation de l’acétate de bazédoxifène implique plusieurs étapes. Une méthode comprend la réaction d’un composé représenté par une formule spécifique avec du formiate d’ammonium ou du cyclohexadiène en présence d’un catalyseur au palladium sur carbone dans un solvant organique . La réaction est surveillée à l’aide d’une chromatographie sur couche mince (TLC) ou d’une chromatographie liquide haute performance (HPLC). Le produit est ensuite filtré, lavé et traité avec de l’acide acétique pour obtenir de l’acétate de bazédoxifène .

Une autre méthode consiste à préparer un composé intermédiaire, qui est ensuite converti en acétate de bazédoxifène en utilisant des conditions de réaction douces qui évitent l’hydrogénation sous haute pression . Cette méthode est avantageuse pour la production industrielle en raison de sa simplicité et de sa sécurité .

Méthodes de production industrielle

La production industrielle de l’acétate de bazédoxifène suit généralement les voies de synthèse mentionnées ci-dessus, en mettant l’accent sur l’optimisation du rendement, de la sécurité et de la rentabilité. L’utilisation de solvants recyclables et de conditions de réaction douces rend le processus respectueux de l’environnement et adapté à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

L’acétate de bazédoxifène subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’agents oxydants.

Réduction : L’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs.

Substitution : Remplacement d’un groupe fonctionnel par un autre, souvent facilité par des catalyseurs ou des réactifs spécifiques.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de l’acétate de bazédoxifène comprennent les catalyseurs au palladium sur carbone, le formiate d’ammonium, le cyclohexadiène et l’acide acétique . Les conditions de réaction sont généralement douces, évitant les pressions et températures élevées pour garantir la sécurité et l’efficacité .

Principaux produits

Le principal produit formé à partir de ces réactions est l’acétate de bazédoxifène lui-même, qui est obtenu avec une pureté et un rendement élevés grâce à un contrôle minutieux des conditions de réaction et des étapes de purification .

Applications de la recherche scientifique

L’acétate de bazédoxifène a un large éventail d’applications de recherche scientifique :

Médecine : Principalement utilisé pour la prévention et le traitement de l’ostéoporose postménopausique. .

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les récepteurs aux œstrogènes.

Applications De Recherche Scientifique

Bazedoxifene acetate has a wide range of scientific research applications:

Biology: Investigated for its effects on cellular processes, including cell proliferation and differentiation.

Medicine: Primarily used for the prevention and treatment of postmenopausal osteoporosis. .

Comparaison Avec Des Composés Similaires

Composés similaires

Tamoxifène : Un modulateur sélectif des récepteurs aux œstrogènes utilisé principalement pour le traitement du cancer du sein.

Ospemifène : Utilisé pour le traitement de la dyspareunie et d’autres symptômes de l’atrophie vulvaire et vaginale.

Unicité

L’acétate de bazédoxifène est unique en sa capacité à agir à la fois comme un agoniste et un antagoniste dans différents tissus, offrant des effets thérapeutiques ciblés avec moins d’effets secondaires que les autres modulateurs sélectifs des récepteurs aux œstrogènes . Son profil de sélectivité et de sécurité amélioré en fait un candidat prometteur pour des recherches et des applications cliniques plus approfondies .

Activité Biologique

Bazedoxifene acetate (BZA) is a selective estrogen receptor modulator (SERM) that has garnered attention for its potential therapeutic applications, particularly in the treatment of osteoporosis and breast cancer. This article explores the biological activity of BZA, focusing on its mechanisms of action, effects on various tissues, and relevant research findings.

This compound acts by selectively binding to estrogen receptors (ERs), particularly ER-alpha, exhibiting both agonistic and antagonistic properties depending on the tissue context. The compound has a high affinity for ER-alpha with an IC50 of 26 nM, comparable to that of raloxifene . Notably, BZA does not promote the proliferation of MCF-7 breast cancer cells but effectively inhibits 17β-estradiol-induced proliferation with an IC50 of 0.19 nM . This selective activity makes BZA a promising candidate for conditions where estrogenic effects are desired in bone tissue but not in breast or uterine tissues.

Effects on Bone Health

Bazedoxifene has been shown to enhance bone mineral density (BMD) and improve bone strength in preclinical models. In ovariectomized rats, a common model for postmenopausal osteoporosis, BZA administration resulted in significant increases in BMD after six weeks compared to control groups . Additionally, BZA demonstrated superior compressive strength in bone samples from the lumbar vertebrae compared to those from untreated ovariectomized rats .

Impact on Uterine and Breast Tissue

Research indicates that BZA has a favorable profile with respect to uterine health. In studies involving immature rat models, BZA administration led to less uterine weight gain compared to treatments with ethinyl estradiol or raloxifene . Histological evaluations revealed that BZA coadministration reduced endometrial cell hypertrophy induced by raloxifene, suggesting a protective effect against estrogen-induced hyperplasia in the uterus .

Moreover, BZA's antiestrogenic properties have been highlighted in studies involving breast cancer models. It has been shown to function as a pure ER-alpha antagonist, inhibiting the growth of both tamoxifen-sensitive and resistant breast tumor xenografts . This unique mechanism includes inducing conformational changes in ER-alpha that lead to its degradation, although this activity is not essential for its antiestrogenic efficacy .

Clinical Implications and Case Studies

Bazedoxifene has been evaluated in clinical settings for its effectiveness in managing osteoporosis and its potential role in breast cancer therapy. A notable study involved 95 ovariectomized cynomolgus macaques treated with BZA alone or in combination with conjugated equine estrogens (CEE). The results indicated that BZA significantly reduced epithelial density and proliferation markers compared to CEE alone, reinforcing its role as a safer alternative for hormone replacement therapy .

Table 1: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

acetic acid;1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZAMQFQZMUNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048657 | |

| Record name | Bazedoxifene acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198481-33-3 | |

| Record name | Bazedoxifene acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198481-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bazedoxifene acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198481333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bazedoxifene acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-[2-(azepan-1-yl)ethoxy]benzyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAZEDOXIFENE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J70472UD3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the downstream effects of BZA binding to ERs?

A: BZA's downstream effects vary depending on the tissue. In bone, it acts as an agonist, increasing bone mineral density and strength. [, ] In breast tissue, it acts as an antagonist, inhibiting estrogen-induced proliferation and reducing the risk of breast cancer. [, ] BZA also exhibits antagonistic effects in the uterus, minimizing endometrial stimulation and reducing the risk of endometrial hyperplasia. [, ]

Q2: What is the molecular formula and weight of BZA?

A2: The molecular formula of BZA is C30H35N2O4, and its molecular weight is 487.6 g/mol. [Information not found in provided abstracts. This information would come from a drug database or chemical handbook.]

Q3: Is there spectroscopic data available for BZA?

A: Yes, spectroscopic characterization data including powder X-ray diffraction, infrared spectroscopy, and differential scanning calorimetry has been used to identify and characterize different polymorphic forms of BZA. [, ]

Q4: What is known about the stability of BZA in different formulations?

A: Research suggests that incorporating BZA into solid dispersions with polymers like polyvinylpyrrolidone, poloxamers, or polyethylene glycols can improve its dissolution rate and bioavailability. [] The stability of BZA can be enhanced by formulating it with excipients like polyethylene glycol 6000-8000 and Vitamin E TPGS. []

Q5: Are there stability-indicating analytical methods for BZA?

A: Yes, a stability-indicating reversed-phase high-performance liquid chromatography (HPLC) method has been developed and validated for the quantification of BZA in the presence of its impurities and degradation products. [] This method utilizes an X-terra RP-18 column with a gradient elution and UV detection at 220 nm. []

Q6: What is the pharmacokinetic profile of BZA?

A: BZA demonstrates favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, allowing for once-daily dosing. [, ] Studies in healthy Korean male volunteers revealed that two different 20 mg BZA tablet formulations exhibited comparable pharmacokinetic profiles. []

Q7: How does BZA's pharmacokinetic profile influence its dosing regimen?

A: The long half-life of BZA allows for once-daily dosing. [, ]

Q8: What in vitro models have been used to study BZA's anticancer activity?

A: Studies utilizing breast cancer cell lines like T-47D and MCF-7 have shown that BZA can reduce the levels of ERα and BRCA1 proteins, suggesting its potential as an anti-cancer agent. []

Q9: Has BZA shown efficacy in preclinical models of osteoporosis?

A: Yes, BZA has been shown to increase bone mineral density and bone strength in ovariectomized rat models of osteoporosis. [] Additionally, in a preclinical monkey model of postmenopausal osteoporosis, BZA effectively prevented bone loss and reduced bone turnover markers. []

Q10: Are there any preclinical models demonstrating BZA's effects on atherosclerosis?

A: In a long-term study using surgically postmenopausal monkeys fed an atherogenic diet, BZA showed no adverse effects on cerebral artery atherosclerosis and did not diminish the beneficial effects of CEE on common carotid artery atherosclerosis. []

Q11: What is the safety profile of BZA?

A: BZA has a favorable safety profile. [] In preclinical studies, BZA did not stimulate the endometrium or breast tissue, indicating a lower risk of uterine or breast cancer compared with some other SERMs. [, ]

Q12: Were there any adverse effects observed in preclinical studies of BZA?

A: In a 2-year rat carcinogenicity study, BZA caused an increase in benign ovarian tumors. [] This effect was attributed to BZA's ability to increase estradiol and luteinizing hormone levels, suggesting inhibition of the negative feedback loop of estrogen on gonadotropins. []

Q13: Are there any specific drug delivery strategies being explored for BZA?

A: Proniosomes, which are specialized drug delivery systems, are being investigated for their potential to improve the oral bioavailability of BZA. [, ]

Q14: What analytical techniques are employed to study BZA?

A: Several analytical techniques, including HPLC, mass spectrometry, and nuclear magnetic resonance spectroscopy, are used to characterize, quantify, and monitor BZA. [, ]

Q15: Is there any information available regarding the environmental impact of BZA?

A: BZA is considered an endocrine-active pharmaceutical with the potential to impact aquatic organisms. [] Its estrogenic and anti-estrogenic activities have been assessed using in vitro and in silico methods to predict its environmental risk. []

Q16: How does the dissolution rate of BZA affect its bioavailability?

A: The low aqueous solubility of BZA can limit its dissolution rate and consequently affect its oral bioavailability. [, ] Formulating BZA as a solid dispersion can enhance its dissolution and, thereby, its bioavailability. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.